4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide
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Overview
Description
4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under reflux conditions.
Functionalization of the core: Introduction of the amino group and other substituents is carried out using standard organic reactions such as nucleophilic substitution and acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide involves inhibition of CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their structural features and potency.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
Uniqueness
4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core, which contributes to its potent CDK2 inhibitory activity .
Properties
Molecular Formula |
C26H32N8O3 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-(1-prop-2-enoylpiperidin-3-yl)pyrazolo[3,4-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29) |
InChI Key |
JCCIICHPRAAMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C |
Origin of Product |
United States |
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